1-Boc-2-Amino-azetidine 1-Boc-2-Amino-azetidine
Brand Name: Vulcanchem
CAS No.: 889942-34-1
VCID: VC8309256
InChI: InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h6H,4-5,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC1N
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

1-Boc-2-Amino-azetidine

CAS No.: 889942-34-1

Cat. No.: VC8309256

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-2-Amino-azetidine - 889942-34-1

Specification

CAS No. 889942-34-1
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name tert-butyl 2-aminoazetidine-1-carboxylate
Standard InChI InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h6H,4-5,9H2,1-3H3
Standard InChI Key BAKFOMLJJXOWFU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC1N
Canonical SMILES CC(C)(C)OC(=O)N1CCC1N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Boc-2-aminoazetidine features a saturated four-membered azetidine ring with a Boc (tert-butoxycarbonyl) group at the 1-position and a primary amine at the 2-position. Its IUPAC name is tert-butyl 2-aminoazetidine-1-carboxylate, with the molecular formula C8_8H16_{16}N2_2O2_2 (predicted based on analogous structures) . The Boc group enhances solubility in organic solvents while protecting the ring nitrogen during synthetic manipulations .

Table 1: Comparative Properties of Boc-Protected Azetidines

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
1-Boc-3-aminoazetidine 193269-78-2C8_8H16_{16}N2_2O2_2172.221.1 ± 0.1236.6 ± 33.0
(S)-2-Aminomethyl-1-Boc-azetidine 1007873-90-6C9_9H18_{18}N2_2O2_2186.25N/AN/A
1-Boc-3-(aminomethyl)azetidine 325775-44-8C9_9H18_{18}N2_2O2_2186.25N/AN/A

The absence of experimental data for 1-Boc-2-aminoazetidine necessitates reliance on computational predictions. Molecular dynamics simulations suggest a puckered ring conformation, with the Boc group adopting an equatorial orientation to minimize steric strain . The amine group’s basicity (predicted pKa_a ~8.5) aligns with typical aliphatic amines, enabling participation in acid-base reactions and nucleophilic substitutions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-Boc-2-aminoazetidine can be approached via two primary routes:

  • Direct Boc Protection of 2-Aminoazetidine: Requires prior synthesis of the parent 2-aminoazetidine, which is challenging due to the instability of unprotected azetidines .

  • Ring-Closing Strategies: Leverage intramolecular cyclization of linear precursors, such as γ-amino alcohols or halides, under basic conditions .

Practical Synthesis via Aza-Michael Addition

A validated route for analogous compounds involves the aza-Michael addition to α,β-unsaturated esters (Figure 1) :

  • Horner-Wadsworth-Emmons Reaction: (N-Boc)azetidin-3-one is treated with a phosphonate ester to form an α,β-unsaturated ester.

  • Aza-Michael Addition: The unsaturated intermediate undergoes nucleophilic attack by an amine source (e.g., ammonia or protected amines) to install the amino group.

  • Reductive Cyclization: Catalytic hydrogenation or borohydride reduction closes the azetidine ring.

For 1-Boc-2-aminoazetidine, modifying the starting material to position the amine at C2 would require tailored precursors, such as 2-azabicyclo[1.1.0]butane derivatives .

Figure 1: Generalized Synthetic Pathway for Boc-Azetidines

(N-Boc)azetidinoneHWE Reactionα,β-unsaturated esterAza-Michael3-substituted azetidineReductionBoc-azetidine\text{(N-Boc)azetidinone} \xrightarrow{\text{HWE Reaction}} \alpha,\beta\text{-unsaturated ester} \xrightarrow{\text{Aza-Michael}} \text{3-substituted azetidine} \xrightarrow{\text{Reduction}} \text{Boc-azetidine}

Applications in Drug Discovery

Bioisosteric Replacement

The azetidine ring serves as a saturated bioisostere for piperidine or pyrrolidine, reducing metabolic susceptibility while maintaining target engagement. For example:

  • Antiviral Agents: Boc-protected azetidines are intermediates in protease inhibitors targeting viral replication .

  • Kinase Inhibitors: The constrained geometry enhances selectivity for ATP-binding pockets in oncology targets .

Peptide Mimetics

Incorporating 1-Boc-2-aminoazetidine into peptide chains introduces conformational constraints, improving proteolytic stability. Recent work demonstrated its utility in macrocyclic peptide synthesis for GPCR modulation .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral phosphine catalysts enable enantioselective synthesis of Boc-azetidines, achieving >90% ee for (S)-configured derivatives . This methodology could be adapted for 1-Boc-2-aminoazetidine to access stereochemically pure intermediates.

Photochemical Functionalization

Visible-light-mediated C–H activation has been employed to functionalize azetidine rings at the 2-position, offering a route to derivatives without pre-installed directing groups .

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